An In-Depth Technical Guide to 1-(Tetrahydro-2H-pyran-4-yl)ethanone (CAS: 137052-08-5)
An In-Depth Technical Guide to 1-(Tetrahydro-2H-pyran-4-yl)ethanone (CAS: 137052-08-5)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract & Introduction
1-(Tetrahydro-2H-pyran-4-yl)ethanone, also known under its IUPAC name 1-(oxan-4-yl)ethanone and the common synonym 4-acetyltetrahydropyran, is a key heterocyclic building block in modern organic and medicinal chemistry.[1] The tetrahydropyran (THP), or oxane, scaffold is a privileged structure found in a multitude of natural products and pharmacologically active molecules.[2][3] Its prevalence is due to its favorable physicochemical properties, including metabolic stability and the ability to engage in hydrogen bonding via the ring oxygen, which can improve aqueous solubility and target engagement. Consequently, derivatives of the THP core are integral to the development of therapeutics for a range of diseases, from cancer to neurological disorders.[2][3]
This guide provides a comprehensive technical overview of 1-(tetrahydro-2H-pyran-4-yl)ethanone, focusing on its synthesis, spectroscopic properties, chemical reactivity, and applications as a versatile intermediate. The strategic placement of a ketone functional group on the stable, non-planar THP ring allows for extensive synthetic diversification, making it an invaluable tool for constructing complex molecular architectures and performing structure-activity relationship (SAR) studies in drug discovery programs.[1][3]
Physicochemical & Spectroscopic Properties
1-(Tetrahydro-2H-pyran-4-yl)ethanone is typically a colorless to pale yellow liquid at room temperature.[4] Its key physical and chemical properties are summarized below.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 137052-08-5 | [1] |
| Molecular Formula | C₇H₁₂O₂ | [1] |
| Molecular Weight | 128.17 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Density | ~1.024 g/cm³ | [5] |
| Boiling Point | 90-94 °C at 15 mmHg; 197.3 °C at 760 mmHg | [4][5] |
| Refractive Index | ~1.453 | [4] |
| InChIKey | VNMXIOWPBADSIC-UHFFFAOYSA-N |
Spectroscopic Characterization
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¹H NMR Spectroscopy (Expected):
-
~2.1 ppm (s, 3H): A sharp singlet corresponding to the three protons of the acetyl methyl group (CH₃).
-
~2.5-2.7 ppm (m, 1H): A multiplet for the methine proton at the C4 position (CH), deshielded by the adjacent carbonyl group.
-
~3.4 ppm (t, 2H) & ~3.9 ppm (dd, 2H): Two distinct sets of signals for the four methylene protons adjacent to the ring oxygen (C2-H₂ and C6-H₂). The axial and equatorial protons are diastereotopic, leading to complex splitting patterns.
-
~1.6-1.8 ppm (m, 4H): A complex multiplet region for the remaining four methylene protons on the pyran ring (C3-H₂ and C5-H₂).
-
-
¹³C NMR Spectroscopy (Expected):
-
~210-212 ppm: The characteristic chemical shift for a ketone carbonyl carbon (C=O).
-
~67 ppm: Signals for the two carbons adjacent to the ring oxygen (C2 and C6).
-
~45-50 ppm: Signal for the methine carbon at the point of substitution (C4).
-
~28-35 ppm: Signals for the remaining ring carbons (C3 and C5) and the acetyl methyl carbon.
-
-
Infrared (IR) Spectroscopy (Expected):
-
~1710 cm⁻¹: A strong, sharp absorption peak characteristic of a ketone C=O stretching vibration.
-
~1100 cm⁻¹: A strong C-O-C stretching band, characteristic of the ether linkage within the tetrahydropyran ring.
-
~2850-2950 cm⁻¹: C-H stretching vibrations for the sp³ hybridized carbons.
-
Synthesis and Manufacturing
The most common and robust laboratory methods for synthesizing 1-(tetrahydro-2H-pyran-4-yl)ethanone involve the addition of a methyl nucleophile to a C4-functionalized tetrahydropyran precursor. The Grignard reaction using tetrahydropyran-4-carbonitrile is a prime example of this strategy.
Experimental Protocol: Synthesis via Grignard Reaction
This protocol describes the nucleophilic addition of methylmagnesium bromide to tetrahydropyran-4-carbonitrile, followed by acidic hydrolysis of the intermediate imine to yield the target ketone.[6]
Step 1: Grignard Reagent Addition
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add tetrahydropyran-4-carbonitrile (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF, ~3-4 M).
-
Cool the solution to 0 °C in an ice-water bath.
-
Charge the dropping funnel with a solution of methylmagnesium bromide (CH₃MgBr) in diethyl ether (typically 3.0 M, 1.1-1.2 eq).
-
Add the Grignard reagent dropwise to the stirred nitrile solution over 30-45 minutes, maintaining the internal temperature below 5 °C.
-
Causality: The Grignard reagent is a potent nucleophile and a strong base; slow addition at low temperature is critical to control the exothermic reaction and prevent side reactions.[7] Anhydrous conditions are mandatory as Grignard reagents react violently with protic solvents like water.
-
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours or until TLC/GC-MS analysis indicates complete consumption of the starting nitrile.
Step 2: Hydrolysis and Work-up
-
Cool the reaction mixture back down to 0 °C.
-
Slowly and carefully quench the reaction by the dropwise addition of a cold aqueous solution of 3 M hydrochloric acid (HCl). Continue adding until the solution is acidic (pH ~1-2) and all magnesium salts have dissolved.
-
Causality: The acidic work-up serves two purposes: it neutralizes the excess Grignard reagent and hydrolyzes the intermediate magnesium imine salt to the desired ketone.[6]
-
-
Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate or diethyl ether (3 x volumes).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
The resulting crude oil can be purified by vacuum distillation or flash column chromatography on silica gel to afford pure 1-(tetrahydro-2H-pyran-4-yl)ethanone.
Chemical Reactivity and Synthetic Utility
The primary sites of reactivity are the ketone's carbonyl group and, to a lesser extent, the C-H bonds alpha to the ring oxygen. The carbonyl group is susceptible to nucleophilic attack, making it a versatile handle for further molecular elaboration.
Key Transformations
-
Reduction to Alcohols: The ketone can be readily reduced to the corresponding secondary alcohol, 1-(tetrahydro-2H-pyran-4-yl)ethanol, a valuable chiral or achiral building block in its own right.
-
Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) converts the carbonyl into a carbon-carbon double bond, providing access to a wide range of olefinic THP derivatives.[1]
-
Reductive Amination: A two-step or one-pot reaction with an amine and a reducing agent (e.g., sodium cyanoborohydride) can form C-N bonds, installing various amine side chains at the C4 position.
Experimental Protocol: Chemoselective Reduction to 1-(Tetrahydro-2H-pyran-4-yl)ethanol
This protocol uses sodium borohydride (NaBH₄), a mild and selective reducing agent, to convert the ketone to the corresponding alcohol.
-
Dissolve 1-(tetrahydro-2H-pyran-4-yl)ethanone (1.0 eq) in methanol or ethanol (~0.5 M) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice-water bath.
-
Add sodium borohydride (NaBH₄, 0.3-0.5 eq) portion-wise over 15 minutes.
-
Causality: NaBH₄ is a chemoselective reagent that reduces aldehydes and ketones but not less reactive carbonyls like esters, making it ideal for this transformation. The reaction is performed at 0 °C to moderate the initial exothermic release of hydrogen gas. Stoichiometrically, one mole of NaBH₄ can reduce four moles of ketone, but a slight excess relative to this is often used to ensure completion.
-
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC.
-
Once the reaction is complete, cool the flask back to 0 °C and cautiously add acetone to quench any excess NaBH₄.
-
Add water and concentrate the mixture under reduced pressure to remove the bulk of the alcohol solvent.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude 1-(tetrahydro-2H-pyran-4-yl)ethanol, which can be purified by chromatography if necessary.
Applications in Drug Discovery and Medicinal Chemistry
The THP scaffold is a mainstay in drug design, often used as a saturated, polar replacement for aromatic rings to improve pharmacokinetic properties such as solubility and metabolic stability. The ability to functionalize the THP ring at the C4 position is a common strategy for positioning substituents to interact with biological targets.
1-(Tetrahydro-2H-pyran-4-yl)ethanone and its derivatives are crucial intermediates in this context. For instance, the parent ketone, tetrahydro-4H-pyran-4-one, is a key component in the synthesis of potent and selective histamine-3 (H3) receptor antagonists for treating cognitive disorders. The title compound, with its acetyl group, provides a direct handle for building more complex side chains necessary for optimizing ligand-receptor interactions. It has been utilized as an intermediate in the synthesis of screening libraries for targets such as protein kinases, which are implicated in various cancers.[2]
Safety, Handling, and Storage
1-(Tetrahydro-2H-pyran-4-yl)ethanone is an irritant and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Table 2: GHS Hazard Information
| Hazard Class | Code | Statement |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT, Single Exposure | H335 | May cause respiratory irritation. |
Source(s):[5]
-
Handling: Wear protective gloves, clothing, and eye/face protection. Avoid breathing vapors or mist. Do not eat, drink, or smoke when using this product.[5]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from oxidizing agents.
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes. For skin contact, wash off immediately with plenty of soap and water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.
References
- Google Cloud. (2024, May 16). Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method.
-
Chemsrc. (n.d.). 1-(Tetrahydro-2H-pyran-4-yl)ethanone | CAS#:137052-08-5. Retrieved January 9, 2026, from [Link]
-
PubChem. (n.d.). 1-(Tetrahydro-2H-pyran-4-yl)ethanone. Retrieved January 9, 2026, from [Link]
-
Wikipedia. (n.d.). Grignard reagent. Retrieved January 9, 2026, from [Link]
- Patents, Google. (2017, March 30). Condensed tricyclic compounds as protein kinase inhibitors.
-
Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved January 9, 2026, from [Link]
-
Chemguide. (n.d.). reduction of carbonyl compounds using sodium tetrahydridoborate. Retrieved January 9, 2026, from [Link]
-
Chemistry LibreTexts. (2021, August 16). 2: Reduction of Organic Compounds (Experiment). Retrieved January 9, 2026, from [Link]
-
Pharmacy Research. (n.d.). CAS 137052-08-5 1-(Tetrahydro-2H-pyran-4-yl)ethanone. Retrieved January 9, 2026, from [Link]
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